molecular formula C10H8FNO B13932365 2-Cyclopropoxy-5-fluorobenzonitrile

2-Cyclopropoxy-5-fluorobenzonitrile

Cat. No.: B13932365
M. Wt: 177.17 g/mol
InChI Key: PRKFYUPWIGLRIH-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-fluorobenzonitrile (CAS: 1342025-16-4) is a substituted benzonitrile derivative featuring a cyclopropylmethoxy group at the 2-position and a fluorine atom at the 5-position of the benzene ring. While the compound is often referenced as a synonym under the entry for 2-(Cyclopropylmethoxy)-5-fluoroaniline in commercial databases, its structural distinction lies in the nitrile substituent replacing the amine group. This substitution significantly alters its reactivity and applications compared to its aniline counterpart.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

2-cyclopropyloxy-5-fluorobenzonitrile

InChI

InChI=1S/C10H8FNO/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-5,9H,2-3H2

InChI Key

PRKFYUPWIGLRIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropoxy-5-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyclopropanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyclopropoxy group replaces the fluorine atom on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Cyclopropoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for nitrile reduction, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropoxy-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Cyclopropoxy-5-fluorobenzonitrile and Analogues

Compound Name CAS Number Molecular Formula Key Substituents Suppliers Applications/Notes
2-Cyclopropoxy-5-fluorobenzonitrile 1342025-16-4 C₁₁H₉FNO -CN, -OCH₂(c-Pr), -F 6 Intermediate for nitrile-based syntheses
2-(Cyclopropylmethoxy)-5-fluoro-4-boronates 2377609-55-5 C₁₆H₂₀BFNO₃ -CN, -OCH₂(c-Pr), -F, -B(pinacol ester) 3 Suzuki-Miyaura coupling precursor
2-(Cyclopropylmethoxy)-5-fluoroaniline 1342025-16-4 C₁₀H₁₁FNO -NH₂, -OCH₂(c-Pr), -F 6 Diazotization/azo-dye synthesis
2-(Cyclopropylmethoxy)-5-fluoropyridine 1934787-43-5 C₉H₉FNO Pyridine ring, -OCH₂(c-Pr), -F 10 Ligand in catalysis

Structural and Functional Differences

Boronates (CAS 2377609-55-5) :
The boronic ester derivative incorporates a pinacol boronate group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the nitrile group in 2-Cyclopropoxy-5-fluorobenzonitrile, which is more suited for nucleophilic additions or reductions.

Aniline (CAS 1342025-16-4) :
While sharing the cyclopropylmethoxy and fluorine substituents, the aniline’s primary amine group facilitates electrophilic aromatic substitution or diazonium salt formation. The nitrile variant lacks this reactivity but offers greater stability under acidic/basic conditions.

Pyridine Derivatives (CAS 1934787-43-5): Replacement of the benzene ring with pyridine introduces a nitrogen atom, altering electronic properties (e.g., increased basicity). This compound’s higher supplier count (10 vs.

Research Findings and Limitations

  • Discrepancies in Nomenclature: The synonym listing of 2-Cyclopropoxy-5-fluorobenzonitrile under aniline entries in commercial databases may lead to confusion. Independent verification of CAS 1342025-16-4 is advised to confirm structural identity.
  • Gaps in Data : Physical properties (e.g., melting point, solubility) are absent in available literature, necessitating experimental characterization for rigorous comparison.

Biological Activity

2-Cyclopropoxy-5-fluorobenzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

2-Cyclopropoxy-5-fluorobenzonitrile is characterized by the following molecular structure:

  • Chemical Formula : C10H8FNO
  • Molecular Weight : 179.18 g/mol
  • IUPAC Name : 2-Cyclopropoxy-5-fluorobenzonitrile

The presence of a cyclopropoxy group and a fluorine atom suggests potential interactions with biological targets, particularly in the context of drug development.

The biological activity of 2-Cyclopropoxy-5-fluorobenzonitrile is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances lipophilicity, allowing for better membrane penetration and receptor binding. This compound has been studied for its effects on various signaling pathways, particularly those involved in cancer and inflammatory responses.

Anticancer Properties

Recent studies have indicated that 2-Cyclopropoxy-5-fluorobenzonitrile exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of several cancer cell lines, including:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound demonstrated IC50 values in the low micromolar range, indicating potent growth inhibition. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to its anticancer properties, 2-Cyclopropoxy-5-fluorobenzonitrile has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may be effective as an antimicrobial agent, warranting further investigation into its therapeutic potential.

Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, treatment with 2-Cyclopropoxy-5-fluorobenzonitrile resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to downregulate key oncogenic pathways, including the PI3K/Akt/mTOR pathway.

Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of 2-Cyclopropoxy-5-fluorobenzonitrile against multi-drug resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy.

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